molecular formula C24H22ClFN4O2 B3925734 N-(3-chlorophenyl)-N'-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)urea

N-(3-chlorophenyl)-N'-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)urea

Cat. No. B3925734
M. Wt: 452.9 g/mol
InChI Key: YVUBOVHRNNKQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

Mechanism of Action

BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to the activation of various signaling pathways that promote B-cell survival and proliferation. TAK-659 inhibits BTK activity by binding to the ATP-binding pocket of the enzyme, thereby preventing its phosphorylation and downstream signaling.
Biochemical and physiological effects:
TAK-659 has been shown to have potent antiproliferative and proapoptotic effects on B-cell malignancies, both in vitro and in vivo. In addition, TAK-659 has been shown to inhibit the activation of various signaling pathways downstream of BTK, including the AKT and NF-κB pathways. This results in decreased expression of antiapoptotic proteins and increased sensitivity to chemotherapy and other targeted agents.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a preclinical tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, with minimal off-target effects. In addition, TAK-659 has shown promising antitumor activity in preclinical models of CLL, MCL, and DLBCL, making it a valuable tool for studying the biology of these diseases. However, TAK-659 has some limitations as a preclinical tool, including its limited solubility and stability in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research on TAK-659 and its role in the treatment of B-cell malignancies. One area of interest is the combination of TAK-659 with other targeted agents, such as the BCL-2 inhibitor venetoclax or the PI3K inhibitor idelalisib. Another area of interest is the identification of biomarkers that can predict response to TAK-659 and other BTK inhibitors. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity in B-cells, leading to decreased proliferation and survival of malignant cells. In vivo studies have demonstrated that TAK-659 has potent antitumor activity in xenograft models of B-cell malignancies, with minimal toxicity to normal tissues.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O2/c25-17-4-3-5-19(16-17)27-24(32)28-22-7-2-1-6-21(22)23(31)30-14-12-29(13-15-30)20-10-8-18(26)9-11-20/h1-11,16H,12-15H2,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUBOVHRNNKQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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